2-phenylethynylboronic Acid

Description

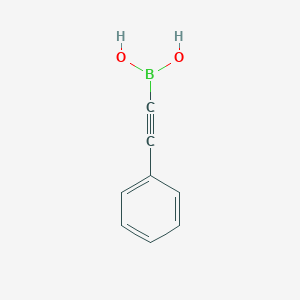

2-Phenylethynylboronic acid (C₈H₅BO₂) is a boronic acid derivative featuring a phenyl group substituted with an ethynyl (C≡C) moiety at the ortho position. This structural motif confers unique electronic and steric properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings. The ethynyl group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the boron atom and influencing regioselectivity in organic syntheses.

Properties

CAS No. |

918487-96-4 |

|---|---|

Molecular Formula |

C8H7BO2 |

Molecular Weight |

145.95 g/mol |

IUPAC Name |

2-phenylethynylboronic acid |

InChI |

InChI=1S/C8H7BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H |

InChI Key |

CXOBYLLDELSMPA-UHFFFAOYSA-N |

Canonical SMILES |

B(C#CC1=CC=CC=C1)(O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactions of 2-Phenylethynylboronic Acid

This compound participates in several key reactions, including Suzuki-Miyaura cross-coupling and Sonogashira coupling.

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of this compound with aryl halides in the presence of palladium catalysts. It is widely used for forming carbon-carbon bonds.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aryl Bromide | Pd(OAc)₂ | Cs₂CO₃ | Ethanol | 80-90 |

| 2 | Aryl Chloride | PdCl₂ | Na₂CO₃ | Toluene | 60-70 |

Sonogashira Coupling

This reaction involves the coupling of terminal alkynes with aryl halides. This compound can be used as a precursor to form complex alkynyl compounds.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aryl Iodide | PdCl₂(PPh₃)₂ | Et₃N | Ethanol | 85-95 |

| 2 | Aryl Bromide | Pd(OAc)₂ | DIPEA | Toluene | 70-80 |

Fluorescent Compounds

Extending conjugation with an alkynyl group can decrease quantum yield and increase excitation and emission wavelengths, making it useful for designing fluorescent sensors .

Pharmaceutical Intermediates

The compound is used in the synthesis of complex pharmaceutical intermediates through Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in drug molecules .

Comparison with Similar Compounds

Key Observations :

- The ethynyl group in this compound enhances electrophilicity more than ethyl (electron-donating) but less than sulfonyl or formyl groups.

- Steric hindrance is moderate compared to bulkier substituents like tert-butyl.

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituents critically influence reaction efficiency and product selectivity:

- This compound : Predicted to exhibit high reactivity due to electron-withdrawing effects, accelerating transmetallation steps. Similar ethynyl-substituted analogs (e.g., 4-ethynylphenylboronic acid) are documented in palladium-catalyzed cross-couplings.

- 2-Ethylphenylboronic Acid : Slower reaction kinetics due to electron-donating ethyl groups but useful in less electrophilic systems.

- 2-Formylphenylboronic Acid : High reactivity but prone to side reactions (e.g., aldol condensation) due to the formyl group.

- Phenylboronic Acid: Baseline catalyst in benzimidazole and xanthenone syntheses, as demonstrated in Goswami et al. (2011a).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.